Resveratrol 3,5-diglucuronide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resveratrol 3,5-diglucuronide-d4 is a deuterium-labeled derivative of resveratrol 3,5-diglucuronide. Resveratrol is a well-known polyphenolic compound found in various plants, including grapes, berries, and peanuts. It has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties . The deuterium labeling in this compound enhances its stability and allows for more precise quantification in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol 3,5-diglucuronide-d4 involves several steps. Initially, resveratrol is glucuronidated to form resveratrol 3,5-diglucuronide. This process typically involves the use of glucuronidation reagents such as trichloroacetimidate . The deuterium labeling is then introduced through a deuteration process, where hydrogen atoms are replaced with deuterium. This can be achieved using deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial engineering. This involves the use of genetically modified microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce resveratrol, which is then glucuronidated and deuterated . This method is more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Resveratrol 3,5-diglucuronide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Resveratrol 3,5-diglucuronide-d4 has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of Resveratrol 3,5-diglucuronide-d4 involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
SIRT1 Activation: It activates the SIRT1 pathway, which is involved in cellular stress responses and longevity.
Circadian Rhythm Modulation: It modulates the circadian rhythm, which can have various health benefits.
Comparison with Similar Compounds
Resveratrol 3,5-diglucuronide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification. Similar compounds include:
Resveratrol: The parent compound with similar biological activities but without deuterium labeling.
Resveratrol 3-glucuronide: A monoglucuronide derivative with similar biological activities.
Resveratrol 4’-glucuronide: Another monoglucuronide derivative with similar biological activities.
These similar compounds share some biological activities with this compound but lack the enhanced stability and quantification precision provided by deuterium labeling.
Properties
Molecular Formula |
C26H28O15 |
---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H28O15/c27-12-5-3-10(4-6-12)1-2-11-7-13(38-25-19(32)15(28)17(30)21(40-25)23(34)35)9-14(8-11)39-26-20(33)16(29)18(31)22(41-26)24(36)37/h1-9,15-22,25-33H,(H,34,35)(H,36,37)/b2-1+/t15-,16-,17-,18-,19+,20+,21-,22-,25+,26+/m0/s1/i3D,4D,5D,6D |
InChI Key |
MTMRTWIAOLGFDM-QKPYHBPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.